Selective Inhibition of CYP3A4 Over Other Major Drug-Metabolizing P450 Isoforms
Ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate demonstrates significant selectivity for CYP3A4 over CYP2D6 and CYP2C9. This differential inhibition profile is a key differentiator for research applications where off-target CYP activity can confound results [1].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 233 nM (CYP3A4) |
| Comparator Or Baseline | 10,000 nM (CYP2D6); 10,000 nM (CYP2C9) |
| Quantified Difference | Approximately 43-fold greater potency for CYP3A4 compared to CYP2D6 and CYP2C9. |
| Conditions | In vitro assay using human recombinant enzymes expressed in insect supersomes; assessed via reduction in specific metabolite formation. |
Why This Matters
This selectivity profile makes it a more precise tool for studying CYP3A4-mediated metabolism without the confounding effects of broad P450 inhibition, which is a common issue with less selective benzimidazole analogs.
- [1] BindingDB. (n.d.). Entry BDBM50568243 (CHEMBL4846752). Affinity Data for CYP3A4, CYP2D6, CYP2C9. University of Sharjah / ChEMBL. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50568243 View Source
